2-Ethyl-1,3-benzothiazole

Description

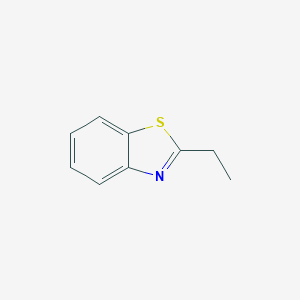

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVULGJIRGZVJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948080 | |

| Record name | 2-Ethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Ethylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

936-77-6, 252280-83-4 | |

| Record name | 2-Ethylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-2.5 °C | |

| Record name | 2-Ethylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Ethyl-1,3-benzothiazole from 2-Aminothiophenol

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Ethyl-1,3-benzothiazole, a crucial heterocyclic scaffold in medicinal chemistry and materials science. The primary focus is on the robust and widely applicable condensation reaction between 2-aminothiophenol and propionic acid. This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses the critical parameters influencing reaction yield and purity. Intended for researchers, scientists, and professionals in drug development, this guide combines theoretical principles with practical insights to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Benzothiazole Core

Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. The 2-substituted benzothiazole motif, in particular, is a privileged structure in drug discovery, exhibiting a wide array of biological activities, including antimicrobial, anticonvulsant, and antioxidant properties[1]. 2-Ethyl-1,3-benzothiazole serves as a key intermediate in the synthesis of more complex molecules, making its efficient and scalable production a topic of significant interest. The condensation of 2-aminothiophenol with carboxylic acids or their derivatives represents one of the most direct and versatile methods for accessing this important molecular framework[2][3].

The Core Synthesis Pathway: Mechanistic Insights

The synthesis of 2-Ethyl-1,3-benzothiazole from 2-aminothiophenol and propionic acid is a condensation reaction that proceeds via nucleophilic attack and subsequent cyclization. The reaction is typically facilitated by an acid catalyst and heat, which promotes the dehydration necessary for the formation of the benzothiazole ring.

The generally accepted mechanism involves the following key steps:

-

Activation of the Carboxylic Acid: In the presence of an acid catalyst, the carbonyl oxygen of propionic acid is protonated, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The primary amine group of 2-aminothiophenol acts as a nucleophile, attacking the activated carbonyl carbon of propionic acid. This forms a tetrahedral intermediate.

-

Amide Formation: The tetrahedral intermediate collapses, eliminating a molecule of water to form an N-acylated intermediate, 2-mercaptophenylpropanamide.

-

Intramolecular Cyclization: The thiol group of the N-acylated intermediate then performs a nucleophilic attack on the carbonyl carbon of the amide.

-

Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic 2-Ethyl-1,3-benzothiazole ring.

This pathway highlights the importance of acidic conditions and the removal of water to drive the reaction to completion.

Visualizing the Synthesis Pathway

Caption: Reaction pathway for the synthesis of 2-Ethyl-1,3-benzothiazole.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust method for the synthesis of 2-Ethyl-1,3-benzothiazole. It is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Aminothiophenol | ≥98% | Sigma-Aldrich | Handle in a fume hood, pungent odor. |

| Propionic Acid | ≥99% | Merck | Corrosive. |

| Methanesulfonic acid (MeSO3H) | ≥99% | Acros Organics | Catalyst. |

| Toluene | Anhydrous | Fisher Scientific | Solvent. |

| Sodium Bicarbonate | Reagent Grade | VWR | For workup. |

| Anhydrous Magnesium Sulfate | Reagent Grade | J.T. Baker | Drying agent. |

| Ethyl Acetate | HPLC Grade | Avantor | For chromatography. |

| Hexane | HPLC Grade | Avantor | For chromatography. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 2-aminothiophenol (1.25 g, 10 mmol) and toluene (40 mL).

-

Addition of Reagents: To the stirred solution, add propionic acid (0.815 g, 11 mmol, 1.1 eq) followed by methanesulfonic acid (0.1 g, 1 mmol, 0.1 eq) as the catalyst.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours, or when no more water is collected.

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system. The product will have a higher Rf value than the starting material, 2-aminothiophenol.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst and any remaining propionic acid.

-

Wash with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Column Packing: Pack a column with silica gel using a hexane slurry.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate).

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

-

Product Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Ethyl-1,3-benzothiazole as a pale yellow oil. Characterize the product using 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Key Experimental Parameters and Causality

| Parameter | Recommended Condition | Rationale and Field-Proven Insights |

| Catalyst | Methanesulfonic acid (MeSO3H) / SiO2 | Provides the necessary protonation to activate the carboxylic acid. The use of a solid-supported acid like MeSO3H/SiO2 can simplify workup through filtration[2]. |

| Solvent | Toluene | A non-polar azeotropic solvent that facilitates the removal of water via the Dean-Stark apparatus, driving the equilibrium towards product formation. |

| Temperature | Reflux (~110-120 °C) | Sufficient thermal energy is required to overcome the activation energy of the reaction and to facilitate the azeotropic removal of water. |

| Stoichiometry | Slight excess of propionic acid (1.1 eq) | Ensures complete consumption of the more valuable 2-aminothiophenol. |

| Workup | Aqueous sodium bicarbonate wash | Crucial for neutralizing the acid catalyst and unreacted propionic acid, preventing their interference in the purification step. |

Alternative and Greener Synthesis Approaches

While the described method is robust, the scientific community is continually striving for more environmentally benign synthetic routes. Some noteworthy alternatives include:

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, allow for solvent-free conditions, enhancing the green credentials of the synthesis[4][5].

-

Catalyst-Free Conditions: Under certain high-temperature conditions, the condensation of 2-aminothiophenol with carboxylic acids can proceed without a catalyst, simplifying the overall process[6].

-

Use of Greener Solvents: Replacing toluene with more environmentally friendly solvents is an active area of research.

-

Ultrasound Irradiation: Sonication has been shown to promote the synthesis of benzothiazole derivatives, often at room temperature and without the need for a catalyst[7].

Conclusion

The synthesis of 2-Ethyl-1,3-benzothiazole from 2-aminothiophenol and propionic acid is a cornerstone reaction for accessing a vital class of heterocyclic compounds. A thorough understanding of the reaction mechanism, coupled with a well-defined experimental protocol, is paramount for achieving high yields and purity. The methodology presented in this guide is both reliable and adaptable, providing a solid foundation for researchers in organic synthesis and drug development. As the field evolves, the adoption of greener and more efficient synthetic strategies will continue to be a key focus, building upon the fundamental principles outlined herein.

References

-

Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. Retrieved from [Link]

-

MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of benzothiazole derivatives 215 using 2‐aminothiophenol 214, amine, K2S2O8 and K2CO3. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from [Link]

-

MDPI. (n.d.). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from [Link]

- Google Patents. (n.d.). Isolation process for 2-aminothiophenol.

-

Wiley Online Library. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

-

Journal of Applied Science and Engineering. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Retrieved from [Link]

-

Walailak Journal of Science and Technology. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Retrieved from [Link]

-

International Journal of Chemical and Physical Sciences. (2018). An efficient green protocol for the synthesis of 2-substituted benzothiazole under solvent and catalyst free condition. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Benzothiazole synthesis [organic-chemistry.org]

- 5. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]

- 6. ijcps.org [ijcps.org]

- 7. mjas.analis.com.my [mjas.analis.com.my]

Spectroscopic Data for 2-Ethyl-1,3-benzothiazole: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Ethyl-1,3-benzothiazole, a heterocyclic compound of interest in pharmaceutical and materials science research. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this molecule. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of 2-Ethyl-1,3-benzothiazole for their work.

Introduction to 2-Ethyl-1,3-benzothiazole

2-Ethyl-1,3-benzothiazole belongs to the benzothiazole class of compounds, which are known for their diverse biological activities and applications as scaffolds in medicinal chemistry. The structure consists of a benzene ring fused to a thiazole ring, with an ethyl group attached at the 2-position of the thiazole ring. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is essential for its identification and characterization.

Molecular Structure:

Figure 1: Molecular structure of 2-Ethyl-1,3-benzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Ethyl-1,3-benzothiazole, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Ethyl-1,3-benzothiazole is expected to show distinct signals for the aromatic protons of the benzothiazole core and the aliphatic protons of the ethyl group.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9-8.1 | Doublet | 1H | Aromatic H (H-4 or H-7) |

| ~7.8-8.0 | Doublet | 1H | Aromatic H (H-4 or H-7) |

| ~7.3-7.5 | Triplet | 1H | Aromatic H (H-5 or H-6) |

| ~7.2-7.4 | Triplet | 1H | Aromatic H (H-5 or H-6) |

| ~3.1 | Quartet | 2H | -CH₂- (Ethyl group) |

| ~1.4 | Triplet | 3H | -CH₃ (Ethyl group) |

Interpretation:

The aromatic region (7.2-8.1 ppm) will display a complex pattern corresponding to the four protons on the benzene ring. The protons at positions 4 and 7 are expected to be doublets due to coupling with their respective ortho neighbors, while the protons at positions 5 and 6 will appear as triplets (or more complex multiplets) due to coupling with two neighboring protons. The exact chemical shifts are influenced by the electron-withdrawing nature of the thiazole ring.

The ethyl group will present a classic quartet-triplet pattern. The methylene protons (-CH₂-) are deshielded by the adjacent thiazole ring and are expected to resonate as a quartet around 3.1 ppm due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.4 ppm, coupled to the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=N (C-2) |

| ~153 | Quaternary C (C-7a) |

| ~135 | Quaternary C (C-3a) |

| ~126 | Aromatic CH |

| ~125 | Aromatic CH |

| ~123 | Aromatic CH |

| ~121 | Aromatic CH |

| ~29 | -CH₂- (Ethyl group) |

| ~14 | -CH₃ (Ethyl group) |

Interpretation:

The most downfield signal, around 170 ppm, is characteristic of the imine carbon (C-2) of the thiazole ring. The two quaternary carbons of the fused benzene ring (C-3a and C-7a) are expected to appear in the 135-155 ppm region. The four aromatic CH carbons will resonate in the typical aromatic region of 120-130 ppm. The aliphatic carbons of the ethyl group will appear upfield, with the methylene carbon (-CH₂-) around 29 ppm and the methyl carbon (-CH₃) around 14 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 2-Ethyl-1,3-benzothiazole in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to achieve a narrow and symmetrical solvent peak.

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals and determine the multiplicities and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically 1024 or more scans).

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Process and reference the spectrum similarly to the ¹H NMR.

-

Figure 3: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) with electron ionization is a standard method for the analysis of volatile and semi-volatile compounds like 2-Ethyl-1,3-benzothiazole.

Step-by-Step Methodology (GC-MS):

-

Sample Preparation: Prepare a dilute solution of 2-Ethyl-1,3-benzothiazole in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from any impurities.

-

Employ a temperature program that allows for good separation and peak shape.

-

-

MS Detection (Electron Ionization):

-

The eluent from the GC column is introduced into the ion source of the mass spectrometer.

-

The sample molecules are ionized by a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A mass spectrum is recorded for each point in the chromatogram.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to 2-Ethyl-1,3-benzothiazole.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with library spectra for confirmation.

-

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a powerful and comprehensive toolkit for the unambiguous identification and structural characterization of 2-Ethyl-1,3-benzothiazole. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers working with this compound, ensuring data integrity and facilitating further scientific investigation. The characteristic spectroscopic features detailed herein can be used for quality control, reaction monitoring, and as a basis for understanding the structure-activity relationships of 2-Ethyl-1,3-benzothiazole and its derivatives.

References

- Note: As direct experimental spectra for 2-Ethyl-1,3-benzothiazole were not found in publicly accessible databases during the literature search for this guide, the presented data is based on established principles of spectroscopy and analysis of data for structurally related compounds. For definitive analysis, it is recommended to acquire experimental data on a purified sample. Authoritative spectral databases such as the Spectral Database for Organic Compounds (SDBS)

-

PubChem. 2-Ethyl-1,3-benzothiazole. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

1H and 13C NMR chemical shifts for 2-Ethyl-1,3-benzothiazole derivatives

An In-Depth Technical Guide to ¹H and ¹³C NMR Chemical Shifts for 2-Ethyl-1,3-benzothiazole Derivatives

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-ethyl-1,3-benzothiazole and its derivatives. Aimed at researchers, chemists, and drug development professionals, this document delves into the characteristic chemical shifts and coupling constants that define this important class of heterocyclic compounds. By synthesizing data from various spectroscopic studies, this guide explains the underlying principles of signal assignment and explores how substituents on the benzothiazole core influence the NMR spectrum. Detailed experimental protocols, data tables for comparative analysis, and workflow visualizations are included to serve as a practical resource for the structural elucidation and characterization of novel 2-ethyl-1,3-benzothiazole derivatives.

Introduction: The Significance of Benzothiazoles and NMR

The 1,3-benzothiazole scaffold is a privileged heterocyclic motif present in a wide array of pharmacologically active compounds and functional materials.[1] Derivatives of this core structure are known to exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The 2-ethyl-1,3-benzothiazole framework, in particular, serves as a crucial building block in the synthesis of more complex molecules.

In the development and characterization of these molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for structural elucidation in solution.[4] The precise chemical environment of each proton (¹H) and carbon (¹³C) atom in a molecule is reflected in its unique resonance frequency, or chemical shift (δ). By analyzing these shifts and the through-bond scalar couplings between nuclei, an unambiguous assignment of the molecular structure can be achieved.[5]

This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 2-ethyl-1,3-benzothiazole derivatives. It aims to provide a foundational understanding for interpreting spectra, predicting chemical shifts based on substitution patterns, and applying this knowledge to the routine characterization and discovery of novel benzothiazole-based compounds.

Structural and Spectroscopic Fundamentals

To facilitate a clear discussion, it is essential to establish the standard IUPAC numbering convention for the 2-ethyl-1,3-benzothiazole core. The heterocyclic thiazole ring is fused to a benzene ring, with the ethyl group attached at the C-2 position.

Caption: Numbering convention for the 2-ethyl-1,3-benzothiazole core.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of a 2-ethyl-1,3-benzothiazole derivative can be divided into two distinct regions: the aliphatic signals of the ethyl group and the aromatic signals of the benzothiazole ring system.

The 2-Ethyl Group Protons

The ethyl group gives rise to a highly characteristic pattern:

-

Methylene Protons (-CH₂-) : These protons are adjacent to the electron-withdrawing C-2 carbon of the benzothiazole ring, causing them to be deshielded. They typically appear as a quartet in the range of δ 3.0–3.3 ppm . The quartet splitting arises from coupling to the three protons of the adjacent methyl group (n+1 rule, 3+1=4).

-

Methyl Protons (-CH₃-) : These protons are further from the ring and appear at a higher field. They are observed as a triplet around δ 1.4–1.6 ppm . The triplet pattern is due to coupling with the two protons of the adjacent methylene group (n+1 rule, 2+1=3).

The coupling constant (J) between the methylene and methyl protons, known as ³JHH, is typically around 7.5 Hz. Substituents on the benzothiazole ring generally have a minor electronic effect on the chemical shifts of these aliphatic protons.

The Benzothiazole Ring Protons

The four protons on the benzene portion of the scaffold (H-4, H-5, H-6, and H-7) typically resonate in the aromatic region between δ 7.0 and 8.2 ppm . Their precise chemical shifts and coupling patterns are highly sensitive to the presence and position of substituents.

-

Unsubstituted Ring : In the parent 2-ethyl-1,3-benzothiazole, H-4 and H-7 are adjacent to the heteroaromatic thiazole ring and are generally found further downfield (δ ~7.8-8.1 ppm) compared to H-5 and H-6 (δ ~7.3-7.5 ppm).[6] The protons exhibit a complex coupling pattern due to both ortho- and meta-couplings.

-

Substituent Effects : The electronic nature of substituents on the benzene ring dramatically influences the chemical shifts of the aromatic protons.

-

Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase electron density on the ring, causing an upfield shift (shielding) of the nearby protons. For instance, a methoxy group at C-6 will significantly shield H-5 and H-7.[6]

-

Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or bromo (-Br) decrease electron density, leading to a downfield shift (deshielding) of the aromatic protons. A bromo group at C-6, for example, will cause H-5 and H-7 to shift to a lower field.[6]

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

The 2-Ethyl Group Carbons

-

Methylene Carbon (-CH₂-) : This carbon is directly attached to the C-2 of the benzothiazole ring and appears in the range of δ 25–30 ppm .

-

Methyl Carbon (-CH₃-) : This terminal carbon is more shielded and resonates further upfield, typically around δ 12–15 ppm .

The Benzothiazole Ring Carbons

The carbons of the benzothiazole core have characteristic chemical shift ranges:

-

C-2 : This carbon is bonded to both nitrogen and sulfur and is significantly deshielded, appearing far downfield in the range of δ 165–172 ppm .[6] Its chemical shift is a hallmark of the 2-substituted benzothiazole scaffold. Alkyl substitution at C-2 generally shifts this signal to a higher frequency compared to the unsubstituted benzimidazole core.[7]

-

Fused Carbons (C-3a and C-7a) : These quaternary carbons involved in the ring fusion typically resonate between δ 134–155 ppm .

-

Aromatic Carbons (C-4, C-5, C-6, C-7) : These protonated carbons appear in the typical aromatic region of δ 120–130 ppm .[6] Their shifts are highly dependent on the substitution pattern, following predictable trends based on the electronic effects of the substituents. For instance, a substituent at C-6 will have the most significant impact on the chemical shifts of C-5, C-7, and C-6 itself.

Data Summary for 2-Ethyl-1,3-benzothiazole Derivatives

The following tables summarize representative ¹H and ¹³C NMR chemical shift data for 2-substituted benzothiazole derivatives to illustrate the trends discussed. Data for the parent 2-ethyl-1,3-benzothiazole is inferred from spectral databases and related substituted analogs.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 2-Substituted Benzothiazoles in CDCl₃.

| Derivative (Substituent at C-2) | -CH₂- (quartet) | -CH₃ (triplet) | Aromatic Protons (multiplet) | Reference |

| Ethyl (inferred) | ~3.15 | ~1.48 | ~7.30-8.05 | [8] |

| Phenyl | N/A | N/A | 7.36-8.11 | [6] |

| Phenyl (6-Methyl) | N/A | N/A | 7.29-8.07 | [6] |

| Phenyl (6-Methoxy) | N/A | N/A | 7.11-8.06 | [6] |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 2-Substituted Benzothiazoles in CDCl₃.

| Derivative (Substituent at C-2) | C-2 | -CH₂- | -CH₃ | Aromatic & Fused Carbons | Reference |

| Ethyl (inferred) | ~171.0 | ~28.0 | ~13.5 | ~121.0-153.5 | [8] |

| Phenyl | 168.1 | N/A | N/A | 121.7, 123.3, 125.2, 126.4, 127.6, 129.0, 131.0, 135.1, 154.2 | [6] |

| Phenyl (6-Methyl) | 167.0 | N/A | N/A | 21.6, 121.4, 122.7, 127.5, 128.0, 129.0, 130.8, 133.7, 135.2, 135.4, 152.2 | [6] |

| Phenyl (6-Methoxy) | 165.6 | N/A | N/A | 55.8, 104.2, 115.7, 123.7, 127.3, 129.0, 130.5, 133.8, 136.5, 148.7, 157.8 | [6] |

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a self-validating system for the analysis of 2-ethyl-1,3-benzothiazole derivatives.

Workflow Overview

Caption: Standard workflow for NMR analysis of benzothiazole derivatives.

Detailed Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Accurate weighing and dissolution ensure appropriate concentration for good signal-to-noise without causing solubility issues.

-

Procedure: Accurately weigh 5-10 mg of the purified 2-ethyl-1,3-benzothiazole derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent.

-

Solvent Choice: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[9] The solvent should contain a known amount (e.g., 0.03% v/v) of tetramethylsilane (TMS) as an internal standard.

-

Final Step: Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup and Data Acquisition:

-

Rationale: Locking, tuning, and shimming are critical steps to ensure high resolution and accurate chemical shift measurement.

-

Procedure:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Acquire the ¹H spectrum. A standard pulse program with 16 to 32 scans is typically sufficient.

-

Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 512 to 2048) are required to achieve a good signal-to-noise ratio. A proton-decoupled experiment is standard.

-

-

-

Data Processing:

-

Rationale: Proper processing is necessary to convert the raw data (Free Induction Decay) into an interpretable spectrum.

-

Procedure:

-

Apply an appropriate window function (e.g., exponential multiplication) and perform a Fourier Transform.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J values) to establish connectivity.

-

-

Conclusion

The ¹H and ¹³C NMR spectra of 2-ethyl-1,3-benzothiazole derivatives provide a wealth of structural information. The characteristic signals of the 2-ethyl group and the predictable shifts of the aromatic core protons and carbons serve as reliable diagnostic tools. Understanding the influence of substituents on these chemical shifts allows researchers to rapidly confirm molecular structures, assess purity, and gain insight into the electronic properties of newly synthesized compounds. The methodologies and reference data presented in this guide provide a robust framework for the effective application of NMR spectroscopy in the field of benzothiazole chemistry.

References

[10] Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry. [9] Noreen, S., et al. (2018). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Bioorganic Chemistry. [7] Claramunt, R. M., et al. (2020). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. [Link] [5] Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [11] Al-Hourani, B., et al. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. [Link] [2] Siddiqui, H. L., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. [Link] [4] Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. [6] Supporting Information for "Zn(OAc)₂·2H₂O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles". (2022). Organic Communications. [Link] [1] Al-Masoudi, N. A. (2015). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. University of Al-Qadisiyah. [12] Maruthamuthu, D., et al. (2023). ¹³C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. ResearchGate. [Link] [8] PubChem. (n.d.). 2-Ethyl-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link] [3] Kumar, A., et al. (2014). Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. Journal of Chemical and Pharmaceutical Research.

Sources

- 1. repository.qu.edu.iq [repository.qu.edu.iq]

- 2. arabjchem.org [arabjchem.org]

- 3. chemistryjournal.in [chemistryjournal.in]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. acgpubs.org [acgpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. 2-Ethyl-1,3-benzothiazole | C9H9NS | CID 638567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]

- 12. researchgate.net [researchgate.net]

Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-Ethyl-1,3-benzothiazole

Executive Summary

This technical guide provides a definitive analysis of the mass spectral behavior of 2-Ethyl-1,3-benzothiazole (

The fragmentation of 2-ethyl-1,3-benzothiazole is governed by the competition between the stability of the aromatic benzothiazole core and the lability of the alkyl side chain. Unlike longer alkyl analogues, the ethyl group precludes the McLafferty rearrangement, forcing the molecule into a dominant

Structural Context & Ionization Physics

To interpret the spectrum, one must first understand the charge localization within the molecular ion (

-

The Core: The benzothiazole system is a fused benzene and thiazole ring. It is highly aromatic and resistant to fragmentation compared to aliphatic chains.

-

The Heteroatoms: The sulfur and nitrogen atoms provide sites for charge localization. Nitrogen, being more electronegative, often directs the initial bond scission, but the sulfur atom's polarizability also stabilizes radical cations.

-

The Side Chain: The ethyl group at the C2 position is the "weak link." Under 70 eV Electron Ionization (EI), the energy imparted is sufficient to break the C-C bond of the ethyl chain.

The "Missing" McLafferty

A critical diagnostic feature of 2-ethyl-1,3-benzothiazole is the absence of a McLafferty rearrangement.

-

Requirement: A

-hydrogen relative to the double bond (C=N). -

Reality: The ethyl group (

) possesses only -

Result: The pathway is channeled almost exclusively through simple cleavage (

-cleavage), making the spectrum cleaner than its propyl or butyl counterparts.

The Fragmentation Pathway (Mechanistic Analysis)

The fragmentation follows a logical "Tree" structure, descending from the parent ion through successive losses of neutral fragments.

Primary Event: -Cleavage (Formation of the Base Peak)

-

Precursor: Molecular Ion (

163). -

Mechanism: Homolytic cleavage of the C-C bond in the ethyl group.

-

Neutral Loss: Methyl radical (

, 15 u).[1] -

Product:

148. -

Rationale: The resulting cation is not a simple primary carbocation.[2][3][4] It is a resonance-stabilized ion where the positive charge is delocalized across the aromatic system and the nitrogen atom. This stability makes

148 the Base Peak (100% relative abundance) in standard EI spectra.

Secondary Event: Heterocyclic Ring Disintegration

Once the alkyl chain is truncated, the high internal energy causes the heterocyclic ring to degrade.

-

Loss of HCN (

148 -

Loss of CS (

121

Pathway Visualization

The following diagram illustrates the causal flow of ions.

Figure 1: Mechanistic fragmentation tree of 2-Ethyl-1,3-benzothiazole showing the dominant beta-cleavage pathway.

Experimental Protocol: Acquisition & Validation

To replicate these results or validate the purity of a synthesized batch, follow this rigorous GC-MS protocol. This workflow ensures that thermal degradation in the injector port does not produce artifacts (e.g., dehydrogenation) that mimic fragmentation.

Instrument Parameters (Standard 70 eV EI)

| Parameter | Setting | Rationale |

| Ionization Source | Electron Ionization (EI) | Standard library matching (NIST/Wiley). |

| Electron Energy | 70 eV | Maximizes reproducibility and fragmentation efficiency. |

| Source Temp | 230°C | Prevents condensation without inducing thermal cracking. |

| Column | 5%-Phenyl-methylpolysiloxane (e.g., HP-5MS) | Ideal for aromatic heterocycles; reduces tailing. |

| Carrier Gas | Helium (1.0 mL/min) | Constant flow mode for stable retention times. |

| Scan Range | Captures parent ion and low-mass aromatic fragments. |

Step-by-Step Workflow

Figure 2: Analytical workflow for the validation of 2-Ethyl-1,3-benzothiazole.

Diagnostic Interpretation: The Ion Table

Use this table to validate your spectral data. If the relative abundance of

| m/z (Mass-to-Charge) | Ion Composition | Relative Abundance (Approx) | Mechanistic Origin |

| 163 | 30 - 50% | Molecular Ion. Strong due to aromatic stability. | |

| 162 | 5 - 10% | M - 1. Loss of hydrogen. | |

| 148 | 100% (Base) | M - 15. | |

| 136 | 5 - 15% | M - 27. Loss of HCN directly from parent (minor path). | |

| 121 | 10 - 20% | 148 - 27. Loss of HCN from the base peak. | |

| 108 | 5 - 10% | Decomposition of the benzothiazole core. | |

| 77 | 10 - 20% | Phenyl cation (breakdown of the benzene ring fusion). |

References

-

NIST Mass Spectrometry Data Center. Benzothiazole, 2-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[5][6] National Institute of Standards and Technology.[3][5][6] [Link]

- Context: Provides the baseline fragmentation data for the homologous 2-methyl series, validating the stability of the benzothiazole core.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7]

- 148)

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. Context: Defines the structural requirements for the McLafferty rearrangement, confirming why it is absent in the 2-ethyl-1,3-benzothiazole spectrum.

Sources

The Enduring Nucleus: A Technical Guide to the Fundamental Reactivity of the Benzothiazole Ring

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold

The benzothiazole ring system, a bicyclic heterocycle comprising a benzene ring fused to a thiazole ring, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties confer upon it the ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This guide provides an in-depth exploration of the fundamental reactivity of the benzothiazole nucleus, offering a framework for understanding its behavior in chemical transformations and empowering the rational design of novel derivatives.

Electronic Structure: The Heart of Reactivity

The reactivity of the benzothiazole ring is a direct consequence of its electronic architecture. The fusion of the electron-rich benzene ring with the electron-withdrawing thiazole moiety creates a nuanced distribution of electron density that dictates the preferred sites of electrophilic and nucleophilic attack.[4][5]

Theoretical studies, including Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses, reveal key features:

-

Electron-Withdrawing Thiazole: The thiazole ring, containing both nitrogen and sulfur heteroatoms, exerts an overall electron-withdrawing effect on the fused benzene ring.[4] This deactivates the benzene portion towards electrophilic aromatic substitution compared to benzene itself.

-

Electrophilic C2 Position: The carbon atom at the 2-position (C2) is the most electrophilic center in the heterocyclic part of the molecule.[6][7] This is due to its position between two electronegative heteroatoms, nitrogen and sulfur. MEP maps consistently show this position as an electron-poor region, making it a prime target for nucleophilic attack.[6][7]

-

Nucleophilic Nitrogen: The nitrogen atom at the 3-position (N3) is the most nucleophilic site, possessing a lone pair of electrons and representing a region of high electron density.[6][7] This makes it susceptible to alkylation and other electrophilic attacks.

This inherent electronic bias is the primary determinant of the regioselectivity observed in the functionalization of the benzothiazole scaffold.

Key Reaction Classes

The benzothiazole ring undergoes a variety of chemical transformations, which can be broadly categorized as follows:

Electrophilic Aromatic Substitution

Due to the electron-withdrawing nature of the fused thiazole ring, the benzene portion of benzothiazole is deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and sulfonation require forcing conditions. The substitution pattern is influenced by the directing effects of the heteroatoms. While a comprehensive experimental dataset on the regioselectivity of unsubstituted benzothiazole is sparse, theoretical studies and reactions on related systems suggest that substitution is most likely to occur at the 4- and 7-positions, as they are ortho and para to the activating amino-like nitrogen atom, though the deactivating effect of the whole thiazole ring is dominant.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The C2 position of the benzothiazole ring is highly susceptible to nucleophilic aromatic substitution, particularly when a suitable leaving group, such as a halogen or a sulfonyl group, is present. This is a cornerstone reaction for the synthesis of diverse 2-substituted benzothiazoles.[8][9]

The mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the electrophilic C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The electron-withdrawing nature of the benzothiazole ring system helps to stabilize this intermediate. Subsequent elimination of the leaving group restores the aromaticity of the ring.

Diagram: Mechanism of Nucleophilic Aromatic Substitution at C2

Caption: Generalized mechanism of SNAr at the C2 position of benzothiazole.

Experimental Protocol: Synthesis of 2-Aminobenzothiazole from 2-Chlorobenzothiazole

This protocol describes a typical nucleophilic aromatic substitution reaction.

Materials:

-

2-Chlorobenzothiazole

-

Ammonia (aqueous solution, 28-30%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 2-chlorobenzothiazole (1.0 eq) in ethanol.

-

Add aqueous ammonia (5.0-10.0 eq) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-aminobenzothiazole.

Causality: The use of excess ammonia drives the reaction to completion. Ethanol serves as a solvent that is miscible with both the organic substrate and the aqueous nucleophile. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Reactions of Substituents on the Benzothiazole Ring

-

Reactivity of 2-Methylbenzothiazole: The methyl group at the C2 position is particularly reactive. The adjacent nitrogen atom increases the acidity of the methyl protons, making them susceptible to deprotonation by a strong base. The resulting carbanion is a potent nucleophile that can participate in various reactions, such as aldol-type condensations with aldehydes to form 2-styrylbenzothiazoles.[10][11][12] N-quaternization of the benzothiazole ring further enhances the acidity of these protons.[10]

-

Oxidation and Ring Opening: Strong oxidizing agents can lead to the oxidation of the sulfur atom or even the cleavage of the thiazole ring. For instance, reaction with magnesium monoperoxyphthalate (MMPP) in the presence of an alcohol can result in an oxidative ring-opening to yield acylamidobenzene sulfonate esters.[13][14]

C-H Functionalization

Modern synthetic methods have increasingly focused on the direct functionalization of C-H bonds, and the benzothiazole ring is an excellent substrate for such transformations. Palladium-catalyzed direct arylation at the C2 position is a powerful tool for the formation of C-C bonds.[15][16][17]

The mechanism typically involves a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the benzothiazole and facilitates the cleavage of the C2-H bond. This is followed by oxidative addition of an aryl halide and subsequent reductive elimination to afford the 2-arylbenzothiazole product.[15]

Diagram: Catalytic Cycle for Palladium-Catalyzed C-H Arylation of Benzothiazole

Caption: Stepwise workflow for the synthesis of 2-substituted benzothiazoles.

Spectroscopic Properties

The structural features of benzothiazole derivatives can be confirmed using various spectroscopic techniques.

| Technique | Key Observables |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The proton at C2 (if unsubstituted) is deshielded and appears downfield. Protons of substituents provide characteristic signals. |

| ¹³C NMR | The C2 carbon is highly deshielded, appearing around 150-160 ppm. Other aromatic carbons appear in the typical range of 110-140 ppm. |

| IR | Characteristic C=N stretching vibration around 1550-1615 cm⁻¹. C-S stretching vibrations are also observable. |

| UV-Vis | Benzothiazole derivatives exhibit characteristic absorption bands in the UV region, often with intramolecular charge transfer (ICT) characteristics depending on the substituents. [5][18] |

Conclusion

The benzothiazole ring is a privileged scaffold whose reactivity is governed by a well-defined set of electronic principles. The electrophilic nature of the C2 position makes it a hub for nucleophilic substitution and C-H functionalization, while the nucleophilic nitrogen allows for quaternization, which in turn activates adjacent substituents. The benzene portion, though deactivated, can undergo electrophilic substitution under appropriate conditions. A thorough understanding of these fundamental reactivity patterns is crucial for the effective utilization of the benzothiazole core in the design and synthesis of novel molecules for drug discovery and materials science applications. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of this remarkable heterocycle.

References

-

Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

- Irfan, A., & Al-Sehemi, A. G. (2019). The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study. New Horizons in Science & Technology, 1(2), 36-41.

- Koulibaly, A., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.

- The Organic Chemistry Tutor. (2023, January 15).

- D'Vries, T., et al. (2019). Oxidative ring-opening of benzothiazole derivatives. Canadian Journal of Chemistry, 97(4), 275-279.

- The Organic Chemistry Tutor. (2017, January 14).

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Wang, Y., et al. (2011). Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 54(11), 3845–3859.

- Sravani, G., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2298.

- The Organic Chemistry Tutor. (2019, January 3).

- Gundu, S., et al. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 9(3), 332-336.

- Wang, L., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.

- Feng, M., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.

- Koulibaly, A., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy.

- Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 7(8), 1593–1595.

- Finlayson-Pitts, B. J., et al. (2024). Experimental and theoretical investigation of benzothiazole oxidation by OH in air and the role of O2. Environmental Science & Technology.

- Finlayson-Pitts, B. J., et al. (2023). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 127(11), 2534–2548.

- Asiri, A. M., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4118.

- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Sharma, M., & Kumar, V. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 8(40), e202302988.

- Kapdi, A. R., et al. (2019). Ligand Combination Approach in Pd Catalyzed Direct C‐H Arylation of Benzothiazole and Benzoxazole. ChemistrySelect, 4(29), 8499-8505.

- Asiri, A. M., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives.

- LibreTexts Chemistry. (2023, February 2). 16.

- Ellis, G. P. (2015).

- Sharma, M., & Kumar, V. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 8(40).

- Finlayson-Pitts, B. J., et al. (2023). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A.

- Uher, M., et al. (2009). New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity. Molecules, 14(12), 5036–5048.

- Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube.

- Daugulis, O. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 42(8), 1051–1064.

- Asiri, A. M., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4118.

- Finlayson-Pitts, B. J., et al. (2023). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A.

- D'Vries, T., et al. (2018).

- Kapdi, A. R., et al. (2020). Room temperature Palladium-Catalyzed C H Functionalization of Benzothiazole with Iodo(Hetero)Arenes. ChemRxiv.

- Finlayson-Pitts, B. J., et al. (2023). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 127(11), 2534–2548.

- Pop-ov, A. V., et al. (2023). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. Dyes and Pigments, 219, 111584.

- Yoshikai, N., et al. (2012). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 3(5), 1537-1541.

Sources

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. Benzothiazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 7. scirp.org [scirp.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-メチルベンゾチアゾール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

The Electron-Withdrawing Nature of the Benzothiazole Core: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, largely due to the distinct electron-deficient character of its heterocyclic core. This guide provides an in-depth technical exploration of the origins and implications of this electron-withdrawing nature. We will dissect the electronic architecture of the molecule, present corroborating spectroscopic and computational evidence, and explore how these fundamental properties dictate its synthesis, reactivity, and profound impact on drug design and advanced material applications.

Introduction: The Privileged Benzothiazole Scaffold

Benzothiazole is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring.[1] This bicyclic system is not merely a structural curiosity; it is a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Its utility also extends to materials science, where its derivatives are used as dyes and in the development of organic electronics.[5][6] The versatility of the benzothiazole core is intrinsically linked to its inherent electronic properties, specifically its pronounced electron-withdrawing nature, which modulates the physicochemical and biological profiles of its derivatives.[1][7]

The Electronic Architecture: Unpacking the Electron-Deficient Core

The electron-withdrawing property of the benzothiazole nucleus arises from a combination of inductive and resonance effects, driven by the electronegativity of the nitrogen and sulfur heteroatoms.

-

Inductive Effect: The nitrogen atom, being highly electronegative, exerts a strong electron-pulling (-I) inductive effect on the fused ring system. This effect polarizes the sigma (σ) bonds, drawing electron density away from the carbon atoms and toward the nitrogen.

-

Resonance Effect: The lone pair of electrons on the sulfur atom can participate in resonance, delocalizing electron density throughout the ring system. However, the imine (-C=N-) moiety within the thiazole ring acts as an electron sink. Resonance structures can be drawn that place a positive charge on various carbon atoms of the benzene ring and a negative charge on the nitrogen atom, illustrating the net withdrawal of π-electron density from the carbocyclic portion of the molecule.

This combination results in a π-deficient heterocyclic system, making the benzothiazole core an effective electron acceptor.

Caption: Key resonance form of benzothiazole.

Physicochemical & Spectroscopic Evidence

The theoretical electron-deficient nature of benzothiazole is substantiated by tangible experimental data.

Basicity (pKa)

The basicity of the nitrogen atom in the benzothiazole ring provides a direct measure of its electron density. The pKa of benzothiazole is reported to be approximately 0.85 to 6.5, indicating it is a weak base.[8][9] This low basicity is a direct consequence of the delocalization of the nitrogen's lone pair of electrons throughout the aromatic system, making them less available for protonation. The electron-withdrawing character of the fused ring system further destabilizes the corresponding conjugate acid.

| Compound | pKa | Indication |

| Benzothiazole | ~0.85 - 6.5[8][9] | Weak base, indicating low electron density on Nitrogen. |

| Pyridine | ~5.25 | Stronger base for comparison. |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for probing the electronic environment of a molecule.

-

¹H NMR: Protons on the benzene ring of the benzothiazole core typically resonate at a downfield chemical shift compared to those on benzene itself. This deshielding effect is caused by the reduced electron density around these protons, a direct result of the electron-withdrawing nature of the fused thiazole ring.

-

¹³C NMR: Similarly, the carbon atoms of the benzothiazole system, particularly those in the benzene portion, exhibit downfield chemical shifts. The C2 carbon (the carbon atom between the N and S atoms) is especially deshielded due to the strong inductive effects of the adjacent heteroatoms.

Computational Analysis: Visualizing Electron Distribution

Modern computational chemistry provides compelling visual evidence for the electronic properties of benzothiazole.

Molecular Electrostatic Potential (MEP)

MEP maps are color-coded visualizations of the total electrostatic potential on the electron density surface of a molecule. In the MEP map of benzothiazole, regions of negative potential (electron-rich), typically colored red, are concentrated around the electronegative nitrogen atom.[10] Conversely, regions of positive potential (electron-poor), colored blue, are often observed over the hydrogen atoms of the carbocyclic ring, indicating a net pull of electron density toward the heterocyclic portion.[10]

Frontier Molecular Orbitals (FMO)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. In many benzothiazole derivatives, the LUMO is localized predominantly over the benzothiazole moiety itself.[11] This indicates that the core acts as the primary acceptor site for electrons in charge-transfer interactions, a key characteristic for applications in organic electronics.[11] A lower HOMO-LUMO energy gap generally signifies a molecule that is more reactive and less stable.[12] For instance, computational studies on certain derivatives showed that the introduction of two trifluoromethyl (-CF3) groups resulted in the lowest HOMO-LUMO energy gap (4.46 eV), indicating it was the least stable compound in that series.[12]

Synthesis and Reactivity: The Electronic Influence

The electron-deficient nature of the benzothiazole core is a defining factor in its chemical reactivity and the strategies employed for its synthesis.

Synthesis

A common and robust method for synthesizing the benzothiazole skeleton involves the condensation of 2-aminothiophenols with various electrophilic partners such as carboxylic acids, acyl chlorides, or aldehydes.[1][13]

Caption: General workflow for benzothiazole synthesis.

Protocol: Synthesis of 2-Phenylbenzothiazole

-

Rationale: This protocol utilizes the condensation of 2-aminothiophenol with benzoyl chloride. The nucleophilic amine and thiol groups of the 2-aminothiophenol attack the electrophilic carbonyl carbon of benzoyl chloride, followed by cyclization and dehydration to yield the aromatic benzothiazole ring.

-

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) in a suitable solvent like pyridine or DMF.

-

Cool the solution in an ice bath.

-

Add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Self-Validation: Purify the crude product by recrystallization from ethanol. The purity and identity of the 2-phenylbenzothiazole product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to validate the outcome.

-

Reactivity

The electron-deficient benzene ring of the benzothiazole core is generally deactivated towards electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution (SNAr) , especially if a good leaving group is present on the carbocyclic ring. The C2 position is the most reactive site, readily undergoing substitution.[1]

Implications in Medicinal Chemistry and Drug Development

The electron-withdrawing nature of the benzothiazole core is a powerful tool for medicinal chemists to fine-tune the properties of drug candidates.

-

Receptor Interactions: The electron-deficient ring can participate in π-stacking and other non-covalent interactions with electron-rich aromatic residues (e.g., tyrosine, tryptophan, phenylalanine) in target proteins. The nitrogen atom can also act as a hydrogen bond acceptor. These interactions are crucial for high-affinity binding.[3]

-

Modulation of Physicochemical Properties: The core influences the pKa, lipophilicity (LogP), and metabolic stability of the entire molecule. For example, the introduction of strongly electron-withdrawing substituents can enhance the lipophilicity of compounds.[13]

-

Bioisosteric Replacement: Benzothiazole is often used as a bioisostere for other aromatic systems like naphthalene or quinoline to improve pharmacokinetic profiles or reduce toxicity.

Examples of Benzothiazole-Containing Drugs:

| Drug Name | Therapeutic Use | Contribution of the Benzothiazole Core |

| Riluzole | Amyotrophic Lateral Sclerosis (ALS)[2] | The core is essential for its neuroprotective activity. |

| Pramipexole | Parkinson's Disease & Restless Legs Syndrome | The 2-aminobenzothiazole structure is key for dopamine receptor agonism. |

| Frentizole | Immunosuppressive Agent[2] | The core is integral to its biological activity. |

Conclusion

The benzothiazole core's identity is defined by its electron-withdrawing characteristics. This fundamental electronic feature, arising from the interplay of its constituent heteroatoms, is not a mere academic curiosity. It is the very property that dictates the scaffold's reactivity, governs its synthesis, and provides a tunable platform for designing molecules with specific, optimized functions. For professionals in drug development and materials science, a deep understanding of this electron-deficient nature is paramount, enabling the rational design of the next generation of therapeutics and high-performance materials.

References

Sources

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 8. brainly.com [brainly.com]

- 9. Benzothiazole | 95-16-9 [chemicalbook.com]

- 10. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials | MDPI [mdpi.com]

- 13. ijper.org [ijper.org]

Topic: Unlocking the Electronic Landscape of Substituted Benzothiazoles: A Guide to HOMO and LUMO Energy Levels

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword:

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its remarkable versatility. Its derivatives have demonstrated a wide spectrum of biological activities, from anticancer to antimicrobial agents.[1][2][3] The key to unlocking and rationally designing the next generation of these compounds lies in understanding their fundamental electronic properties. This guide moves beyond simple synthesis to explore the core of their reactivity and photophysical behavior: the frontier molecular orbitals. By mastering the principles that govern the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we can begin to predict and fine-tune molecular behavior, accelerating the discovery of novel therapeutics and advanced materials. This document synthesizes established methodologies with practical insights, providing a robust framework for researchers in the field.

The Central Role of Frontier Molecular Orbitals (FMOs) in Benzothiazole Chemistry

The electronic characteristics and reactivity of organic molecules are fundamentally governed by their Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO.[4]

-

HOMO (Highest Occupied Molecular Orbital): This orbital can be conceptualized as the outermost orbital containing electrons. Its energy level is directly related to the molecule's ability to donate an electron. A higher HOMO energy indicates a greater propensity for electron donation and susceptibility to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is vacant of electrons. Its energy level corresponds to the molecule's ability to accept an electron. A lower LUMO energy signifies a greater ease of accepting an electron, making the molecule a better electrophile.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical parameter. It provides a direct measure of the molecule's kinetic stability and chemical reactivity.[4]

-

A large ΔE implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[4]

-

A small ΔE suggests that the molecule is more reactive and less stable, as electrons can be easily promoted to the excited state.[4] This property is often advantageous for charge transport and optoelectronic applications.[5][6]

For drug development professionals, these parameters offer profound insights into how a benzothiazole derivative might interact with biological targets, its metabolic stability, and its potential for charge-transfer interactions.

Methodologies for Determining HOMO and LUMO Energy Levels

A dual-pronged approach, combining experimental electrochemistry with computational modeling, provides the most comprehensive and validated understanding of the FMOs of substituted benzothiazoles.

Experimental Determination: A Practical Workflow

Electrochemical and spectroscopic methods are the primary experimental tools for probing frontier orbital energies.

Cyclic voltammetry is a powerful electrochemical technique that directly measures the oxidation and reduction potentials of a molecule.[7] These events correspond to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively.[7]

Self-Validating Experimental Protocol:

-

Preparation of the Analyte Solution: Dissolve the synthesized benzothiazole derivative in a suitable, high-purity solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is crucial as it ensures conductivity of the solution.

-

Electrochemical Cell Setup: Employ a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode (SCE).

-

Internal Reference Standard: Add a small amount of ferrocene (Fc/Fc⁺) to the solution. Measuring the oxidation and reduction potentials relative to this stable, well-defined internal standard is critical for ensuring data accuracy and comparability between experiments.

-

Data Acquisition: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Record the cyclic voltammogram by scanning the potential.

-